PEG3 Spacer Length vs. PEG2 and PEG4: A Defined Molecular Weight for Optimized PROTAC Linker Distance
Bromo-PEG3-bromide has a molecular weight of 320.02 g/mol, corresponding to a triethylene glycol (PEG3) spacer . In comparison, Bromo-PEG2-bromide has a molecular weight of 275.97 g/mol, while Bromo-PEG4-bromide has a molecular weight of 364.1 g/mol [1]. This difference in molecular weight directly reflects the number of ethylene glycol units and thus the physical length of the linker. The choice of PEG3 provides a specific spatial distance that may be critical for optimal ternary complex formation in PROTAC applications, where linker length is a key determinant of degradation efficiency .
| Evidence Dimension | Molecular Weight (g/mol) / PEG Chain Length |
|---|---|
| Target Compound Data | 320.02 g/mol (PEG3) |
| Comparator Or Baseline | Bromo-PEG2-bromide: 275.97 g/mol; Bromo-PEG4-bromide: 364.1 g/mol |
| Quantified Difference | PEG3 is +44.05 g/mol heavier than PEG2 and -44.08 g/mol lighter than PEG4. |
| Conditions | Computed molecular weight based on molecular formula (C8H16Br2O3 for target). |
Why This Matters
Molecular weight directly correlates with linker length, which is a critical parameter for the successful design of PROTACs and other bioconjugates, where spatial orientation determines biological activity.
- [1] Bromo-PEG4-bromide Product Page. Creative Biolabs. Accessed April 2026. View Source
